N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide
Description
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c1-9-7-10(2)14-13(8-9)18-16(21-14)19-15(20)11-5-3-4-6-12(11)17/h3-8H,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXJAAAYHYUFOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Methyl Groups: The methyl groups at positions 5 and 7 can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Fluorobenzamide Group: The final step involves the coupling of the synthesized benzothiazole derivative with 2-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the benzamide group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Differences
The target compound’s structural uniqueness lies in the 5,7-dimethyl substitution on the benzothiazole ring, distinguishing it from closely related analogs. Key comparisons include:
- Impact of Methyl Groups : The 5,7-dimethyl groups likely reduce molecular symmetry and increase steric bulk, which may alter crystal packing compared to 2-BTFBA. For instance, the smaller a-axis in 2-BTFBA (5.22 Å vs. 5.94 Å in 2-BTBA) suggests fluorine’s electron-withdrawing effect tightens the lattice . The target compound’s methyl groups could further compress or distort the lattice due to steric hindrance.
- Fluorine vs.
Comparison with Halogenated Analogs
- Chlorine vs. Fluorine : Chlorine substituents (e.g., in ’s compound) increase molecular weight and polarizability but may reduce metabolic stability compared to fluorine. The target compound’s fluorine and methyl groups balance electronic effects and bioavailability .
- Multi-Fluorinated Derivatives : Compounds like N-(2,3-difluorophenyl)-2-fluorobenzamide () highlight the role of fluorine positioning in enhancing binding affinity. The target compound’s single fluorine may optimize selectivity for specific biological targets .
Biological Activity
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide is a synthetic organic compound belonging to the benzothiazole derivatives, known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H12FN3OS |
| Molecular Weight | 283.32 g/mol |
| CAS Number | 40519362 |
Biological Activity Overview
Benzothiazole derivatives, including this compound, have been studied for various biological activities such as:
- Anticancer Properties : Potential to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Modulation of inflammatory cytokines.
- Antimicrobial Activity : Efficacy against various microbial strains.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may bind to enzymes or receptors involved in cellular signaling pathways, leading to altered cellular functions. For instance:
- Inhibition of Enzymes : The compound may inhibit enzymes critical for cancer cell survival.
- Cytokine Modulation : It can reduce the expression of inflammatory cytokines such as IL-6 and TNF-α.
1. Anticancer Activity
A study evaluated the effects of various benzothiazole derivatives on human cancer cell lines (A431 and A549). The MTT assay demonstrated that this compound significantly inhibited cell proliferation in a dose-dependent manner. Flow cytometry analyses indicated that the compound induced apoptosis and arrested the cell cycle in these cancer cells .
2. Anti-inflammatory Effects
Research utilizing RAW264.7 mouse macrophages revealed that treatment with this compound resulted in decreased levels of IL-6 and TNF-α. This suggests a potential application in managing inflammatory diseases .
3. Antimicrobial Activity
The compound has also been tested against various bacterial strains. In vitro assays indicated that it exhibited significant antimicrobial activity, potentially making it a candidate for developing new antibiotics .
Comparative Analysis with Similar Compounds
To better understand the efficacy of this compound, it is useful to compare it with other benzothiazole derivatives:
| Compound Name | Activity Type | Efficacy |
|---|---|---|
| N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide | Anticancer | Moderate inhibition of A431 and A549 cells |
| N-(5-methylbenzothiazol-2-yl)-4-fluorobenzamide | Antimicrobial | High efficacy against Gram-positive bacteria |
| N-(6-chloro-benzothiazol-2-yl)-4-fluorobenzamide | Anti-inflammatory | Significant reduction in cytokine levels |
Q & A
Q. What are the standard synthetic routes for N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide?
The compound is typically synthesized via condensation of 5,7-dimethyl-1,3-benzothiazol-2-amine with 2-fluorobenzoyl chloride under basic conditions (e.g., triethylamine or pyridine) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM). Reaction optimization involves temperature control (0–25°C) and inert atmospheres to prevent hydrolysis of the acyl chloride. Purification often employs column chromatography (silica gel, ethyl acetate/hexane) .
Q. How is the compound characterized post-synthesis?
Characterization relies on 1H/13C NMR (in deuterated DMSO or CDCl3), high-resolution mass spectrometry (HRMS) , and HPLC for purity assessment. Crystallographic validation (X-ray diffraction) is critical for confirming stereochemistry and intermolecular interactions, using software like SHELXL for refinement .
Q. What spectroscopic techniques are used to assess solubility and stability?
- UV-Vis spectroscopy evaluates solubility in solvents like DMSO, methanol, or aqueous buffers.
- Stability studies under varying pH (2–12) and temperatures (4–40°C) utilize HPLC-MS to monitor degradation products.
- Polar methoxy/fluorobenzamide groups enhance organic solvent solubility, while hydrophobic benzothiazole limits aqueous solubility .
Q. What preliminary biological screening methods are recommended?
- Cytotoxicity assays (MTT or SRB) against cancer cell lines (e.g., HeLa, U87) at concentrations 1–100 μM.
- Antimicrobial testing via broth microdilution (MIC determination) against Gram-positive/negative bacteria.
- Dose-response curves and IC50 calculations are essential for prioritizing lead optimization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
Discrepancies often arise from impurities, assay conditions (e.g., serum content), or cell-line variability. Mitigation strategies:
- Reproduce assays under standardized protocols (e.g., CLSI guidelines).
- Validate purity via elemental analysis and 2D NMR .
- Compare structural analogs (e.g., nitro vs. methoxy substituents) to isolate pharmacophores .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking (AutoDock Vina, Glide) using crystal structures of target proteins (e.g., PI3K/AKT pathway enzymes).
- Molecular dynamics (MD) simulations (GROMACS, AMBER) assess binding stability over 50–100 ns trajectories.
- Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonds with benzothiazole NH) .
Q. How to design SAR studies for optimizing anticancer activity?
- Synthesize derivatives with varied substituents (e.g., electron-withdrawing groups on benzamide).
- Test in apoptosis assays (Annexin V/PI staining) and Western blotting for pathway markers (e.g., Bcl-2, caspase-3).
- Correlate logP values (via HPLC) with membrane permeability .
Q. What experimental strategies validate target engagement in cellular models?
- Cellular thermal shift assays (CETSA) confirm compound-target binding by measuring protein thermal stability.
- Knockdown/overexpression models (CRISPR, siRNA) verify dependency on suspected targets (e.g., FtsZ in bacterial studies) .
Q. How to address low yields in large-scale synthesis?
- Optimize microwave-assisted synthesis (reduced reaction time from 24h to 2h).
- Employ flow chemistry for improved heat/mass transfer.
- Replace chromatographic purification with recrystallization (e.g., ethanol/water mixtures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
